1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide
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Overview
Description
1-(2-Cyanophenyl)-N-cyclopropylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to a cyclopropylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with cyclopropylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanophenyl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
1-(2-Cyanophenyl)-N-cyclopropylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
2-Cyanopyridine: Known for its reactivity with cysteine residues in proteins.
N-cyclopropylmethanesulfonamide derivatives: Explored for their potential biological activities.
Uniqueness: 1-(2-Cyanophenyl)-N-cyclopropylmethanesulfonamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the cyanophenyl and cyclopropylmethanesulfonamide groups allows for a wide range of chemical modifications and applications.
Biological Activity
1-(2-Cyanophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a cyanophenyl group attached to a cyclopropylmethanesulfonamide moiety. The synthesis typically involves the reaction of 2-cyanophenylamine with cyclopropylmethanesulfonyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran with bases such as triethylamine or sodium hydroxide to facilitate nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. Additionally, it can modulate receptor functions by interacting with binding sites, leading to alterations in cellular pathways and physiological responses.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties, which may be relevant in therapeutic contexts such as cancer treatment. Its ability to inhibit specific enzymes could disrupt pathways essential for tumor growth and survival.
Receptor Modulation
The compound has been investigated for its potential to modulate receptor activity, particularly in neuropharmacology. This modulation can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions like schizophrenia or depression .
Comparative Analysis
To illustrate the uniqueness of this compound compared to similar compounds, consider the following table:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyanophenyl + Cyclopropylmethanesulfonamide | Enzyme inhibitor; receptor modulator |
2-Cyanopyridine | Pyridine ring with a cyanide group | Reactivity with cysteine residues |
N-Cyclopropylmethanesulfonamide | Cyclopropyl + Sulfonamide | Antimicrobial and anticancer properties |
This comparison highlights the distinct reactivity and potential applications of this compound due to its specific structural features.
Properties
IUPAC Name |
1-(2-cyanophenyl)-N-cyclopropylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-7-9-3-1-2-4-10(9)8-16(14,15)13-11-5-6-11/h1-4,11,13H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZOAJJIRZSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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